The synthesis of GSK1016790A involves multiple steps that typically include the formation of key intermediates followed by coupling reactions to achieve the final product. Although specific synthetic routes may vary, the general process can be summarized as follows:
Technical parameters such as reaction conditions (temperature, solvent choice, and reaction time) are critical for optimizing yield and purity during synthesis. Typically, high-performance liquid chromatography (HPLC) is employed to purify the final product .
GSK1016790A features a complex molecular structure characterized by multiple functional groups that contribute to its activity as a TRPV4 agonist. The key structural components include:
The molecular formula is C₁₈H₂₃Cl₂N₃O₄S, which indicates the presence of chlorine atoms and a sulfonyl group that are essential for its biological activity .
GSK1016790A primarily undergoes interactions with TRPV4 channels, leading to significant calcium ion influx. The activation mechanism involves:
Additionally, GSK1016790A has been shown not to affect other TRP channels like TRPM8 and TRPA1 at concentrations up to 20 µM, indicating its specificity towards TRPV4 .
The mechanism of action of GSK1016790A involves its selective binding to the TRPV4 channel, activating it in response to various stimuli such as osmotic pressure and mechanical stress. Upon activation:
Experimental data indicate that GSK1016790A has an EC50 value of approximately 2.1 nM in human cells expressing TRPV4, demonstrating its high potency compared to other known activators .
GSK1016790A exhibits several notable physical and chemical properties:
These properties are critical for its application in biological assays and pharmacological studies .
GSK1016790A has several scientific applications due to its ability to selectively activate TRPV4 channels:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3